N-Nitroso-N-(phosphonomethyl)glycine

Overview

Description

N-Nitroso-N-(phosphonomethyl)glycine, also known as this compound, is a useful research compound. Its molecular formula is C3H7N2O6P and its molecular weight is 198.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Nitrosoglyphosate, also known as 2-[nitroso(phosphonomethyl)amino]acetic acid or N-Nitroso-N-(phosphonomethyl)glycine, is a compound of interest due to its role as a degradation product and synthetic impurity of the widely used herbicide glyphosate .

Target of Action

Nitrosoglyphosate shares a similar structure with glyphosate, suggesting that it may have similar targets. Glyphosate primarily acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants and microorganisms .

Mode of Action

Given its structural similarity to glyphosate, it is plausible that it may also inhibit the epsps enzyme, thereby disrupting the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate leads to a disruption in the shikimate pathway, resulting in a deficiency of essential aromatic amino acids . This deficiency can lead to a halt in protein synthesis and growth, ultimately causing plant death . Nitrosoglyphosate, being a derivative of glyphosate, may affect similar biochemical pathways.

Pharmacokinetics

Glyphosate is known to be absorbed through foliage and minimally through roots, and from there translocated to growing points . It’s plausible that Nitrosoglyphosate may have similar properties.

Result of Action

The primary result of the action of Nitrosoglyphosate is likely to be similar to that of glyphosate, i.e., the inhibition of growth in plants due to the disruption of essential biochemical pathways . .

Action Environment

The action of Nitrosoglyphosate, like that of glyphosate, can be influenced by various environmental factors. For instance, the formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Biochemical Analysis

Biochemical Properties

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Cellular Effects

Glyphosate, the parent compound of Nitrosoglyphosate, has been shown to have a large number of tumorigenic effects on biological systems, including direct damage to DNA in sensitive cells, disruption of glycine homeostasis, succinate dehydrogenase inhibition, chelation of manganese, and disruption of fructose metabolism .

Molecular Mechanism

Glyphosate, the parent compound of Nitrosoglyphosate, acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) . This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Temporal Effects in Laboratory Settings

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Dosage Effects in Animal Models

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Metabolic Pathways

Glyphosate, the parent compound of Nitrosoglyphosate, is known to disrupt the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .

Transport and Distribution

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Subcellular Localization

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Biological Activity

N-Nitroso-N-(phosphonomethyl)glycine, commonly referred to as N-nitrosoglyphosate (NNG), is a compound derived from glyphosate, a widely used herbicide. This article explores the biological activity of NNG, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

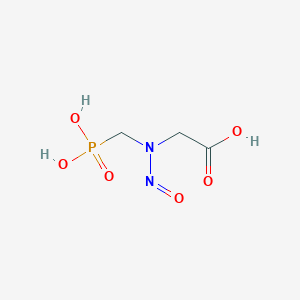

Chemical Structure and Synthesis

This compound is synthesized through the nitrosation of glyphosate. Glyphosate itself is characterized by a phosphonomethyl group attached to glycine, which allows it to inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSPS), crucial for aromatic amino acid biosynthesis in plants. The nitrosation process introduces a nitroso group (-NO) into the molecule, potentially altering its biological activity and toxicity.

The biological activity of NNG can be understood through its interaction with various biological systems:

- Inhibition of EPSPS : Similar to glyphosate, NNG may inhibit EPSPS, disrupting the shikimate pathway in plants and microorganisms, leading to deficiencies in essential amino acids and ultimately cell death .

- Clastogenicity : Studies have shown that derivatives of N-(phosphonomethyl)glycine exhibit moderate clastogenic effects, meaning they can cause chromosomal damage in cells . This raises concerns regarding their potential mutagenic properties.

- Cytotoxicity : NNG has demonstrated cytotoxic effects against human tumor cell lines, indicating its potential use in cancer research but also highlighting its risks to human health .

Toxicological Studies

Several studies have investigated the toxicological profile of NNG:

- Animal Studies : Research indicates that exposure to glyphosate and its derivatives can lead to various health issues in animals, including neurotoxic effects and alterations in metabolic pathways. For example, glyphosate exposure has been linked to increased oxidative stress and inflammatory responses in neuronal cells .

- Human Cell Lines : In vitro studies using human cell lines have shown that NNG can induce apoptosis (programmed cell death) and alter gene expression related to neuronal development. Specifically, it affects the expression of genes involved in neuronal growth and maturation .

Case Studies

- Neurotoxicity : A study on the effects of glyphosate on human neuroblastoma cells revealed that exposure led to increased production of reactive oxygen species (ROS) and lipid peroxidation. These findings suggest that NNG may contribute to neurodevelopmental disorders through oxidative stress mechanisms .

- Clastogenic Effects : Another study highlighted the clastogenic potential of glyphosate derivatives, including NNG. The research found that these compounds could induce chromosomal aberrations in cultured mammalian cells, raising concerns about their mutagenic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound glyphosate:

| Property | This compound (NNG) | Glyphosate |

|---|---|---|

| Chemical Structure | Nitrosated form of glyphosate | Phosphonomethyl group attached to glycine |

| Mechanism of Action | Inhibits EPSPS; clastogenic effects | Inhibits EPSPS; disrupts shikimate pathway |

| Cytotoxicity | Yes (against tumor cell lines) | Moderate (in some studies) |

| Clastogenicity | Moderate | Low to moderate |

| Neurotoxicity | Yes (increased oxidative stress) | Yes (affects neuronal development) |

Properties

IUPAC Name |

2-[nitroso(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205066 | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56516-72-4 | |

| Record name | N-Nitrosoglyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.